molecular formula C12H15FN2O4S B8490897 2-Fluoro-5-(4-methyl-1-piperazinylsulphonyl)benzoic acid

2-Fluoro-5-(4-methyl-1-piperazinylsulphonyl)benzoic acid

Cat. No.: B8490897
M. Wt: 302.32 g/mol
InChI Key: TWHOPPVZRQGQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(4-methyl-1-piperazinylsulphonyl)benzoic acid is a useful research compound. Its molecular formula is C12H15FN2O4S and its molecular weight is 302.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15FN2O4S

Molecular Weight

302.32 g/mol

IUPAC Name

2-fluoro-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid

InChI

InChI=1S/C12H15FN2O4S/c1-14-4-6-15(7-5-14)20(18,19)9-2-3-11(13)10(8-9)12(16)17/h2-3,8H,4-7H2,1H3,(H,16,17)

InChI Key

TWHOPPVZRQGQPO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-chlorosulphonyl-2-fluorobenzoic acid (47.72 g, 0.2 mol) in acetone (250 ml) was added to a mixture of N-methylpiperazine (22.04 g, 0.22 mol) and triethylamine (24.29 g, 0.24 mol) and the reaction was stirred at ambient for three hours. The mixture was filtered, the resulting solid was recrystallised from water to afford the title compound (14.63 g, 24.2%) as a white solid. δ (DMSO): 2.30 (3H, s), 2.58 (4H, m), 2.95 (4H, m), 7.52 (1H, m), 7.90 (1H, m), 8.10 m/z (Found: 303 [M+H]+, 100%, C12H16FN2O4S requires 303).
Quantity
47.72 g
Type
reactant
Reaction Step One
Quantity
22.04 g
Type
reactant
Reaction Step One
Quantity
24.29 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
24.2%

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